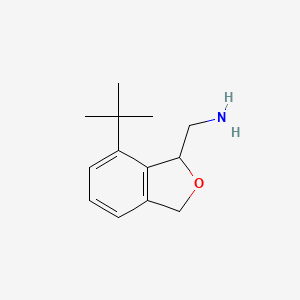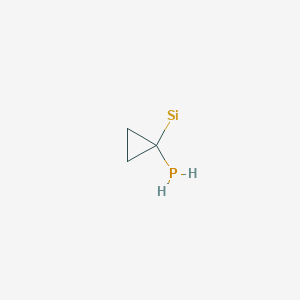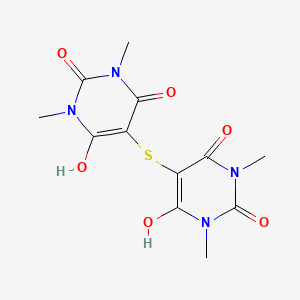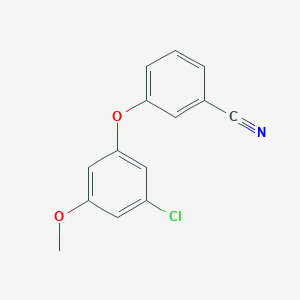![molecular formula C20H32S2Si B14182441 tert-Butyl(3'-hexyl[2,2'-bithiophen]-5-yl)dimethylsilane CAS No. 918826-00-3](/img/structure/B14182441.png)
tert-Butyl(3'-hexyl[2,2'-bithiophen]-5-yl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane is an organosilicon compound that features a tert-butyl group, a hexyl chain, and a bithiophene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction between two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Hexyl Chain: The hexyl chain can be introduced via a Grignard reaction or a similar alkylation process.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction.
Silylation: The final step involves the silylation of the bithiophene core with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane can undergo oxidation reactions, particularly at the thiophene rings. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the thiophene rings or the tert-butyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Bromine, chlorine, in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Oxidized bithiophene derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated bithiophene derivatives.
科学研究应用
Chemistry
In chemistry, tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane is used as a building block for the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
While direct biological applications are limited, derivatives of this compound could be explored for their potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound’s derivatives could be investigated for their potential use as drug delivery agents or as components in diagnostic tools.
Industry
In industry, tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique structural properties make it suitable for use in high-performance materials.
作用机制
The mechanism of action of tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane is largely dependent on its application. In organic electronics, the compound functions as a semiconductor material, facilitating the transport of charge carriers. The bithiophene core provides a conjugated system that allows for efficient charge transfer, while the tert-butyl and hexyl groups enhance solubility and processability.
相似化合物的比较
Similar Compounds
tert-Butyldimethylsilanol: Used as a silylating agent for the protection of hydroxyl groups.
tert-Butyl(3-iodopropoxy)dimethylsilane: Used in organic synthesis as an intermediate.
tert-Butyl(3-bromopropoxy)dimethylsilane: Another intermediate used in organic synthesis.
Uniqueness
tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane is unique due to its combination of a bithiophene core with tert-butyl and hexyl substituents. This combination imparts specific electronic properties and solubility characteristics that are advantageous in the development of organic electronic materials.
属性
CAS 编号 |
918826-00-3 |
|---|---|
分子式 |
C20H32S2Si |
分子量 |
364.7 g/mol |
IUPAC 名称 |
tert-butyl-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]-dimethylsilane |
InChI |
InChI=1S/C20H32S2Si/c1-7-8-9-10-11-16-14-15-21-19(16)17-12-13-18(22-17)23(5,6)20(2,3)4/h12-15H,7-11H2,1-6H3 |
InChI 键 |
WNLDRMYLAAYPIX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=C(SC=C1)C2=CC=C(S2)[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile](/img/structure/B14182359.png)
![Bis[(4-fluorophenyl)methyl]stannanone](/img/structure/B14182365.png)

difluorosilane](/img/structure/B14182383.png)

![2-[(4-tert-Butylphenyl)methoxy]oxane](/img/structure/B14182391.png)


![4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B14182403.png)
![4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14182406.png)


![4-Chloro-2-[1-(4-fluorophenyl)ethyl]aniline](/img/structure/B14182418.png)
![3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane](/img/structure/B14182426.png)
